molecular formula C23H26N4O3 B11456551 ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate

ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate

Cat. No.: B11456551
M. Wt: 406.5 g/mol
InChI Key: BJIDUBMJJZTWNV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the piperazine and ethyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, expanding the molecular framework

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate can be compared with other quinazolinone derivatives and piperazine-containing compounds. Similar compounds include:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.

Structural Characteristics

The compound belongs to the class of quinazoline derivatives, characterized by a fused quinazoline core and a piperazine ring. Its molecular formula is C22H24N4O2, with a molecular weight of approximately 420.5 g/mol. The structural complexity allows for diverse interactions with biological targets.

Research indicates that compounds similar to this compound may modulate various enzymatic activities and receptor interactions:

  • Enzyme Modulation : Preliminary studies suggest that this class of compounds can influence metabolic pathways by interacting with specific enzymes. For instance, it may exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism, which could be beneficial in treating neurological disorders.
  • Receptor Binding : The compound's ability to bind selectively to serotonin receptors has been noted in studies involving similar piperazine derivatives. This binding affinity can lead to enhanced serotonin reuptake inhibition, potentially offering antidepressant effects .

Pharmacological Effects

The biological activity of this compound has been associated with several pharmacological effects:

  • Antidepressant Activity : Due to its interaction with serotonin receptors, it may function as a selective serotonin reuptake inhibitor (SSRI), similar to established antidepressants like fluoxetine. This property suggests potential therapeutic applications in treating depression and anxiety disorders.
  • Anticancer Properties : Some quinazoline derivatives have shown promise in cancer research. They may inhibit tumor growth by interfering with cell signaling pathways that promote proliferation and survival .
  • Antimicrobial Activity : Certain structural analogs have demonstrated antimicrobial properties against a range of pathogens, suggesting that this compound could have similar effects .

Study 1: Antidepressant Efficacy

A study focusing on piperazine derivatives reported significant antidepressant-like effects in animal models. The tested compounds exhibited increased locomotor activity and reduced immobility in the forced swim test, indicating potential efficacy as SSRIs .

Study 2: Anticancer Activity

Research published in Cancer Letters investigated the anticancer properties of quinazoline derivatives. The study found that these compounds inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
FluoxetineAntidepressantSSRI - Inhibits serotonin reuptake
DiminazeneAntiparasiticInhibits parasite metabolism
MethotrexateAnticancerInhibits dihydrofolate reductase
Ethyl DerivativeAntimicrobialDisrupts bacterial cell wall synthesis

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 4-[5-oxo-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C23H26N4O3/c1-2-30-23(29)27-12-10-26(11-13-27)22-24-16-19-20(25-22)14-18(15-21(19)28)9-8-17-6-4-3-5-7-17/h3-9,16,18H,2,10-15H2,1H3/b9-8+

InChI Key

BJIDUBMJJZTWNV-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.